5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate: is a chemical compound with the molecular formula C21H19Cl2NO3S and a molecular weight of 436.35 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate group attached to a cyclohexylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate typically involves the following steps:
Formation of 5,7-Dichloroquinolin-8-ol: This intermediate can be synthesized by chlorination of quinolin-8-ol using reagents such as phosphorus oxychloride (POCl3) and chlorine gas under controlled conditions.
Sulfonation Reaction: The 5,7-Dichloroquinolin-8-ol is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like ethanol or methanol, often with heating.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of antimicrobial agents due to its structural similarity to other bioactive quinoline derivatives .
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and inflammatory conditions .
Industry:
Mechanism of Action
based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its quinoline and sulfonate moieties . The chlorine atoms may enhance its binding affinity and specificity to these targets.
Comparison with Similar Compounds
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of the target compound.
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate: Another sulfonate derivative with similar structural features.
Uniqueness:
Properties
Molecular Formula |
C21H19Cl2NO3S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2NO3S/c22-18-13-19(23)21(20-17(18)7-4-12-24-20)27-28(25,26)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2 |
InChI Key |
IYIFOZIVZYAZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Origin of Product |
United States |
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